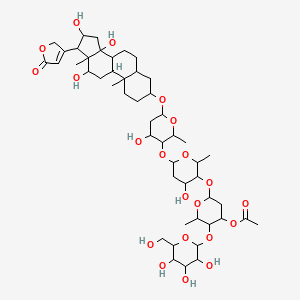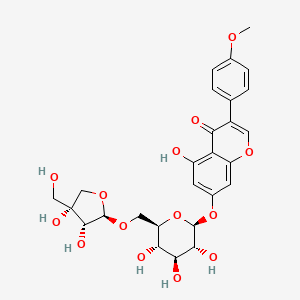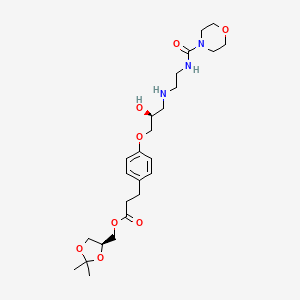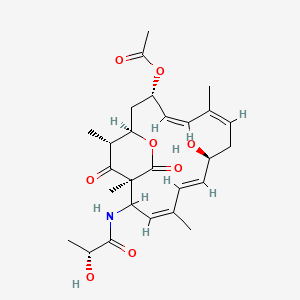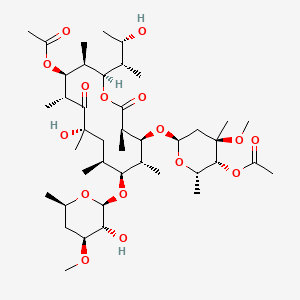
Ácido latanoprost
Descripción general
Descripción
Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist . It is hydrolyzed by esterases into its biologically active form, latanoprost acid, in the cornea . Latanoprost plays a role in reducing the intraocular pressure (IOP), due to which it has therapeutic effects in treating glaucoma .
Synthesis Analysis
The synthesis of prostaglandins, including latanoprost, has been a goal of synthetic chemists for almost 50 years . The synthesis of prostaglandins was achieved via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins was installed using the asymmetric hydrogenation method .Molecular Structure Analysis
The molecular structure of latanoprost acid was revealed through cryo-EM structures of the FP receptor bound to carboprost and latanoprost-FA (the free acid form of latanoprost) at 2.7 Å and 3.2 Å resolution, respectively . The molecular formula of latanoprost acid is C23H34O5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of prostaglandins, including latanoprost, involve key enyne cycloisomerization and asymmetric hydrogenation .Physical And Chemical Properties Analysis
Latanoprost acid has a molecular weight of 390.5 g/mol . The physical appearance of latanoprost acid is a light yellow liquid .Aplicaciones Científicas De Investigación
Tratamiento del glaucoma
El latanoprost es un análogo de la prostaglandina F 2α que se utiliza para reducir la presión intraocular en el tratamiento del glaucoma . Se administra diariamente en forma de colirio . Un estudio propuso un modelo universal basado en poli (l-lactídico-co-glicólico-co-carbonato de trimetileno) con memoria de forma para el desarrollo de una formulación biodegradable sólida de liberación prolongada que se administra de forma intraconjuntival, intravítrea, subconjuntival y subcutánea .
Sistema de administración de fármacos
El latanoprost se ha desarrollado como una preparación para colirios mediante la formación de una micela compleja . En esta forma, puede almacenarse a temperatura ambiente para mejorar su usabilidad y solubilidad .
Crecimiento del cabello
Un estudio aleatorizado, doble ciego y a pequeña escala evaluó la seguridad y eficacia de la solución de latanoprost al 0,1 % en el crecimiento del cabello, la pigmentación del cabello y la pigmentación del cuero cabelludo en hombres jóvenes de 23 a 35 años con alopecia androgenética (AGA) leve .
Transporte del epitelio de la superficie ocular
Se evaluó el cambio temporal en la concentración de latanoprost en el humor acuoso de ratas cuando se administraba en colirio de ácido hialurónico de muy alto peso molecular (vHiHA) . La mayor concentración de latanoprost en el humor acuoso de las ratas sugiere que vHiHA puede ayudar al transporte de latanoprost a través del epitelio de la superficie ocular .
Tinción vital corneal
Esta mejora se observó a través de las puntuaciones de tinción vital corneal significativamente más bajas, la expresión de ARNm de ZO-1 más fuerte y las densidades de células caliciformes conjuntivales más altas .
Colirios antiglaucoma
Los análogos de prostaglandinas (PGA) se utilizan como agentes antiglaucoma de primera línea y se sabe que son muy eficaces para reducir la presión intraocular (PIO) . Sin embargo, el tratamiento a largo plazo con medicamentos antiglaucoma tópicos puede tener efectos adversos en la superficie ocular, lo que puede provocar hiperemia conjuntival, queratitis, conjuntivitis folicular, pigmentación del iris y la piel periocular, crecimiento de las pestañas o reactivación del herpes .
Mecanismo De Acción
Mode of Action
Latanoprost acid interacts with its target by binding to the prostaglandin F receptor. This binding triggers a series of biochemical reactions that lead to extracellular matrix remodeling . As a result, the outflow of aqueous humor from the eye is increased .
Biochemical Pathways
The primary biochemical pathway affected by latanoprost acid is the uveoscleral outflow pathway . By increasing the outflow of aqueous humor through this pathway, latanoprost acid effectively reduces intraocular pressure . This action is believed to be mediated through the prostaglandin F receptor and involves changes in the extracellular matrix of the ciliary muscle .
Pharmacokinetics
Latanoprost acid exhibits rapid pharmacokinetics. After topical application, it is quickly hydrolyzed in the cornea and blood . The maximum concentration of the active drug is detected in the aqueous humor 1-2 hours after topical administration . The half-life of latanoprost acid in the aqueous humor is approximately 2-3 hours . It is primarily excreted via the kidneys .
Result of Action
The primary result of latanoprost acid’s action is a significant reduction in intraocular pressure . This is achieved by increasing the outflow of aqueous humor from the eye, thereby preventing the buildup of pressure that can damage the optic nerve and lead to glaucoma .
Action Environment
The action of latanoprost acid can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to easily penetrate the cornea . .
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-NFVOFSAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040531 | |
| Record name | Latanprost free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41639-83-2 | |
| Record name | Latanoprost acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phxa 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanprost free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



